2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers
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Overview
Description
2-bromo-7-oxaspiro[45]decane, Mixture of diastereomers, is a chemical compound characterized by its unique spirocyclic structure This compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-oxaspiro[4.5]decane typically involves the formation of the spirocyclic ring system followed by bromination. One common method includes the cyclization of a suitable precursor, such as a diol or a hydroxy ketone, under acidic or basic conditions to form the spirocyclic core. Bromination is then carried out using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Industrial Production Methods
Industrial production of 2-bromo-7-oxaspiro[4.5]decane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-7-oxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or alcohols.
Scientific Research Applications
2-bromo-7-oxaspiro[4.5]decane finds diverse applications in scientific research due to its unique structure and reactivity:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 2-bromo-7-oxaspiro[4.5]decane depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-7-oxaspiro[4.5]decane: Similar structure but with a chlorine atom instead of bromine.
2-iodo-7-oxaspiro[4.5]decane: Contains an iodine atom, leading to different reactivity.
7-oxaspiro[4.5]decane: Lacks the halogen atom, resulting in different chemical properties.
Uniqueness
2-bromo-7-oxaspiro[45]decane is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective transformations
Properties
CAS No. |
2703778-66-7 |
---|---|
Molecular Formula |
C9H15BrO |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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